molecular formula C11H24ClNO B091462 1-Chloro-3-(dibutylamino)propan-2-ol CAS No. 15285-61-7

1-Chloro-3-(dibutylamino)propan-2-ol

Cat. No.: B091462
CAS No.: 15285-61-7
M. Wt: 221.77 g/mol
InChI Key: FLESNXAGSDQDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-(dibutylamino)propan-2-ol is a tertiary amino alcohol characterized by a chlorinated propanol backbone substituted with a dibutylamino group. Its lipophilic dibutylamino group enhances membrane permeability, while the chlorohydrin moiety enables reactivity in nucleophilic substitution or ring-opening reactions.

Properties

CAS No.

15285-61-7

Molecular Formula

C11H24ClNO

Molecular Weight

221.77 g/mol

IUPAC Name

1-chloro-3-(dibutylamino)propan-2-ol

InChI

InChI=1S/C11H24ClNO/c1-3-5-7-13(8-6-4-2)10-11(14)9-12/h11,14H,3-10H2,1-2H3

InChI Key

FLESNXAGSDQDRA-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CC(CCl)O

Canonical SMILES

CCCCN(CCCC)CC(CCl)O

Other CAS No.

15285-61-7

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 1-chloro-3-(dibutylamino)propan-2-ol and analogous compounds:

Compound Name Substituent Group Molecular Weight (g/mol) Key Properties/Applications Evidence Source
1-Chloro-3-(dibutylamino)propan-2-ol Dibutylamino ~263.8 (estimated) Lipophilic; pharmaceutical intermediate -
1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (1a) 4-(2-Methoxyethyl)phenoxy 284.8 β-blocker intermediate; enzymatically resolved (99% ee)
1-Chloro-3-(dichlorophenylamino)propan-2-ol derivatives Dichlorophenylamino 240–280 Antimicrobial activity (C. albicans, S. typhi)
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Diethylamino, dimethyl 159.27 Lower lipophilicity; industrial applications
1-Butoxy-3-chloro-2-propanol Butoxy 166.6 Ether linkage; solvent/compatibilizer

Key Observations:

  • Biological Activity: Dichlorophenylamino derivatives exhibit antifungal and antibacterial properties, though their potency is lower than standard drugs like amphotericin B. The dibutylamino variant’s bioactivity remains unexplored but could differ due to altered target interactions .

Physical and Chemical Properties

  • Lipophilicity: The dibutylamino group increases logP compared to polar substituents (e.g., methoxy or hydroxyl groups), impacting solubility and bioavailability. For example, 3-(diethylamino)-2,2-dimethyl-propan-1-ol has a density of 0.875 g/cm³ and a flash point of 73.9°C , while dichlorophenylamino derivatives likely exhibit higher melting points due to aromatic stacking .
  • Stability: Chlorohydrins are generally moisture-sensitive; the dibutylamino group’s electron-donating nature may stabilize the chloride against hydrolysis relative to electron-withdrawing substituents (e.g., dichlorophenyl) .

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